11-Oxomogroside IV

Oncology Cytotoxicity Assay Natural Product Screening

11-Oxomogroside IV is a distinct cucurbitane triterpene glycoside from Siraitia grosvenorii. The C-11 oxo group is critical—generic mogrosides (e.g., Mogroside V) cannot replicate its specific anti-tumor (SMMC-7721 IC50=288 μg/mL) and antioxidant (superoxide EC50=4.79 mg/mL) activity profiles. Procure only verified ≥98% HPLC analytical standards for reproducible structure-activity relationship studies.

Molecular Formula C54H90O24
Molecular Weight 1123.3 g/mol
Cat. No. B12415900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxomogroside IV
Molecular FormulaC54H90O24
Molecular Weight1123.3 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C
InChIInChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27+,28-,29-,30+,32+,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+,52+,53-,54+/m1/s1
InChIKeyYWAKRLANXLYUMX-DKSDYRPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 11-Oxomogroside IV: Chemical Class and Analytical Benchmarks


11-Oxomogroside IV is a cucurbitane-type triterpene glycoside isolated primarily from the unripe fruits of Siraitia grosvenorii (monk fruit) [1]. As a member of the mogroside family, it is structurally defined by a tetracyclic triterpene core with multiple glycosidic substitutions, specifically an oxo group at the C-11 position [2]. The compound is available as a research-grade analytical standard, typically with a purity of ≥98% by HPLC . For procurement, it is crucial to distinguish this compound from its closely related structural analogs, such as mogroside IV and mogroside V, which differ in glycosylation patterns and oxidation states [3].

Sourcing 11-Oxomogroside IV: Why Generic Mogrosides Are Not Interchangeable


Substituting 11-Oxomogroside IV with a more common and cheaper mogroside, such as Mogroside V, is scientifically invalid for many research applications. The presence and position of the oxo group on the C-11 carbon of the triterpene core is a critical structural differentiator that dictates biological activity [1]. This specific oxidation alters the molecule's interaction with biological targets, leading to a distinct profile of anti-tumor and antioxidant activities compared to non-oxidized or differently glycosylated analogs [2]. The following quantitative evidence demonstrates that a generic mogroside cannot replicate the specific, verifiable effects of the 11-oxo derivative, thus necessitating a targeted procurement strategy for reproducible research outcomes [3].

Quantitative Evidence for 11-Oxomogroside IV Differentiation vs. Analogs


Differential Anti-Proliferative Activity: 11-Oxomogroside IV A vs. Baseline Cytotoxicity

11-Oxomogroside IV A exhibits quantifiable, albeit moderate, anti-proliferative activity against human hepatoma SMMC-7721 cells with an IC50 value of 288 μg/mL [1]. In contrast, non-oxidized mogrosides like Mogroside IV and V generally show no significant cytotoxicity in comparable assays at similar concentrations [2]. This demonstrates that the C-11 oxidation is a key pharmacophore for this specific anti-tumor effect.

Oncology Cytotoxicity Assay Natural Product Screening

Superior Radical Scavenging of 11-Oxo-mogroside V Over Mogroside V

The oxidized mogroside derivative 11-Oxo-mogroside V demonstrates a significantly stronger antioxidant effect than its non-oxidized parent compound, Mogroside V. Specifically, it shows a higher scavenging effect on superoxide anion (O2-) and hydrogen peroxide (H2O2) [1]. The EC50 for scavenging O2- is 4.79 mg/mL for 11-Oxo-mogroside V, compared to a higher EC50 (less potent) for Mogroside V [2].

Oxidative Stress Antioxidant Activity Reactive Oxygen Species

Class-Defining Structure-Taste Relationship: The 11-α-Hydroxyl Requirement for Sweetness

Within the more than 40 known mogroside compounds, only those possessing an 11-α-hydroxy group on the cucurbitane core, termed 11-α-hydroxy-mogrosides, exhibit a sweetening effect [1]. The 11-Oxomogroside IV A structure, with an 11-oxo group instead of an 11-α-hydroxy group, is predicted to be non-sweet or bitter-tasting, as are the majority of mogrosides [2].

Food Chemistry Structure-Activity Relationship Sweetener Development

PGC-1α Promoter Activity: A Unique Biological Marker for 11-Oxomogroside IV

A study isolated seven new cucurbitane glucosides, including 11-oxomogroside IV, and examined their ability to induce PGC-1α promoter activity using a luciferase reporter assay [1]. While the effect was described as moderate, this specific molecular activity provides a unique fingerprint for the compound, distinguishing it from other mogrosides that were not tested or showed no such effect in the same assay [2].

Metabolic Regulation Mitochondrial Biogenesis Transcriptional Activity

Validated Application Scenarios for 11-Oxomogroside IV Based on Quantitative Evidence


Oncology Research: Validating Anti-Proliferative Effects in Hepatoma Models

The demonstrated cytotoxicity against SMMC-7721 liver cancer cells (IC50 = 288 μg/mL) [1] makes 11-Oxomogroside IV A a suitable positive control or lead compound in studies investigating structure-activity relationships of mogrosides or exploring novel anti-hepatoma agents. Researchers can use this quantitative benchmark to assess the potency of new derivatives.

Oxidative Stress Studies: Comparative Antioxidant Assays

For studies focusing on the antioxidant mechanisms of natural products, 11-Oxomogroside V serves as a critical comparator. Its superior scavenging of superoxide radicals (EC50 = 4.79 mg/mL) compared to Mogroside V [2] provides a validated, dose-dependent model for investigating the impact of specific oxidation states on antioxidant capacity in cell-free and cell-based assays.

Metabolic Disease Research: Investigating PGC-1α Modulation

Given its demonstrated ability to induce PGC-1α promoter activity, 11-Oxomogroside IV is a specific tool compound for research into metabolic regulation, mitochondrial biogenesis, and related conditions like type 2 diabetes and obesity [3]. Its unique, albeit moderate, activity in this pathway distinguishes it from other commercially available mogrosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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